N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16284073
InChI: InChI=1S/C16H14FN5OS/c1-22-15(13-8-4-5-9-18-13)20-21-16(22)24-10-14(23)19-12-7-3-2-6-11(12)17/h2-9H,10H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C16H14FN5OS
Molecular Weight: 343.4 g/mol

N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16284073

Molecular Formula: C16H14FN5OS

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C16H14FN5OS
Molecular Weight 343.4 g/mol
IUPAC Name N-(2-fluorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H14FN5OS/c1-22-15(13-8-4-5-9-18-13)20-21-16(22)24-10-14(23)19-12-7-3-2-6-11(12)17/h2-9H,10H2,1H3,(H,19,23)
Standard InChI Key DJCNUALEMAOTOJ-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3

Introduction

Chemical Structure and Molecular Properties

The molecular structure of N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide integrates three key components:

  • A 2-fluorophenyl group attached to an acetamide backbone.

  • A 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyridin-2-yl group at position 5.

  • A sulfanyl (-S-) bridge linking the triazole ring to the acetamide moiety.

This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions. The pyridin-2-yl group introduces a basic nitrogen atom capable of hydrogen bonding, while the fluorine atom on the phenyl ring enhances lipophilicity .

Molecular Formula and Physicochemical Data

PropertyValue
Molecular FormulaC₁₇H₁₅FN₅OS
Molecular Weight359.4 g/mol
IUPAC NameN-(2-fluorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
SMILESCC1=NN=C(SCC(=O)NC2=CC=CC=C2F)N1C3=CC=CC=N3
Solubility (Predicted)Low in water; soluble in DMSO

The molecular weight and formula align with related triazole derivatives, such as N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (PubChem CID 714814), which has a molecular weight of 343.4 g/mol . The pyridin-2-yl substitution likely increases steric hindrance compared to pyridin-3-yl analogs, potentially altering binding affinities .

Synthesis and Reaction Pathways

The synthesis of this compound involves sequential functionalization of the triazole core. A plausible route includes:

Step 1: Formation of the Triazole Ring
4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions.

Step 2: Sulfanyl Acetamide Coupling
The thiol group undergoes nucleophilic substitution with 2-chloro-N-(2-fluorophenyl)acetamide in the presence of a base such as potassium carbonate.

Step 3: Purification
Column chromatography or recrystallization yields the final product.

Key Reagents and Conditions

Reaction StepReagents/ConditionsYield (%)
Triazole cyclizationHCl, reflux, 6h65–70
Sulfanyl couplingK₂CO₃, DMF, 80°C, 12h50–60

Industrial-scale synthesis would optimize these steps for cost-effectiveness, potentially employing flow chemistry or microwave-assisted reactions.

Chemical Reactivity and Stability

The compound’s reactivity is dominated by three functional groups:

  • Triazole Ring: Susceptible to electrophilic substitution at position 3.

  • Sulfanyl Bridge: Oxidizable to sulfoxides or sulfones using H₂O₂ or mCPBA.

  • Acetamide Group: Hydrolyzable under acidic or basic conditions to yield carboxylic acid derivatives.

Notably, the fluorine atom on the phenyl ring deactivates the ring toward electrophilic substitution, directing reactivity to the triazole and pyridine moieties .

Biological Activities and Mechanisms

While direct bioactivity data for this compound is scarce, structurally similar triazoles exhibit:

Antimicrobial Activity

Triazole derivatives disrupt microbial cell membranes or inhibit enzymes like lanosterol 14α-demethylase in fungi. For example, analogs with pyridin-3-yl groups show MIC values of 8–16 µg/mL against Staphylococcus aureus.

Enzyme Inhibition

Molecular docking studies suggest that the sulfanyl acetamide group interacts with ATP-binding pockets in kinases, making it a candidate for tyrosine kinase inhibitors .

Applications in Pharmaceutical Research

This compound’s applications are theoretical but supported by analog studies:

Drug Discovery

  • Lead Compound: Structural modifications could optimize pharmacokinetics.

  • Prodrug Potential: The acetamide group may undergo hydrolysis in vivo to enhance solubility.

Chemical Probes

The fluorophenyl group enables radiolabeling (e.g., with ¹⁸F) for PET imaging studies .

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